molecular formula C9H11FN2O2 B1357446 N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide CAS No. 263400-78-8

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide

Cat. No. B1357446
M. Wt: 198.19 g/mol
InChI Key: KWWQZDCDLRAKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide (NFMA) is an important synthetic compound that has been used in a wide range of scientific research applications. NFMA is a fluorinated amide compound that has a wide range of biochemical and physiological effects, and has been used for a variety of laboratory experiments.

Scientific Research Applications

Anthelmintic Applications

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide has been studied for its potential as an anthelminthic agent. For example, Wollweber et al. (1979) described the compound's efficacy against nematodes, filariae, and cestodes in rodents and its high efficacy against hookworms and large roundworms in dogs (Wollweber et al., 1979).

Analgesic Properties

The compound has also been explored for its analgesic properties. Lalinde et al. (1990) studied a series of compounds including N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide, finding some to possess significant analgesic activity (Lalinde et al., 1990).

Neurological Research

In the context of neurological research, Kepe et al. (2006) used a derivative of this compound as a molecular imaging probe for quantifying serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).

Antipsychotic Research

The compound has been explored for its potential as an antipsychotic agent. Wise et al. (1986) found that a related compound exhibited an antipsychotic-like profile in behavioral tests but did not bind to dopamine receptors, suggesting a non-dopaminergic mechanism of action (Wise et al., 1986).

Antimicrobial Activity

Research by Alharbi and Alshammari (2019) on fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide, demonstrated antibacterial properties against several bacteria including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Radiopharmaceutical Applications

Zhang et al. (2003) synthesized and evaluated compounds as potent radioligands for peripheral benzodiazepine receptors, indicating potential applications in radiopharmaceuticals and imaging (Zhang et al., 2003).

Biochemical Research

In biochemical research, Magadum and Yadav (2018) studied the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate in the synthesis of antimalarial drugs, indicating the compound's relevance in biochemical synthesis and drug development (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWQZDCDLRAKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide

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